![molecular formula C13H11NO2 B146090 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one CAS No. 60272-21-1](/img/structure/B146090.png)
1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one is a compound that is structurally related to indole derivatives. Indole derivatives are known for their wide range of biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one, they do provide insights into similar compounds which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds involves the acetylation of indole derivatives. For instance, the synthesis of 1-(4-fluorobenzoyl)-3-acetyl indole was achieved by treating 3-acetyl indole with 4-fluorobenzoyl chloride in the presence of anhydrous triethylamine in benzene, yielding the product in good yields . This suggests that similar methods could potentially be applied to synthesize 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one by acetylating the appropriate indole precursor.
Molecular Structure Analysis
Quantum chemical computations, including molecular structure analysis, are crucial for understanding the properties of compounds. The study of a related molecule, 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, involved spectroscopic investigations and quantum chemical calculations to determine molecular structure, vibrational frequencies, and electronic absorption . These techniques could be applied to 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one to gain insights into its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their electrochemical properties. For example, the new 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones exhibited quasireversible redox processes, indicating potential reactivity in redox reactions . This information could be relevant when considering the chemical reactions that 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its spectroscopic data and quantum chemical calculations. The related compounds discussed in the papers show strong UV absorption bands, which are indicative of their electronic properties . Additionally, the energetic behavior of these molecules in different solvent media was investigated, which is important for understanding their solubility and stability . These analyses are essential for a comprehensive understanding of 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one's properties.
Relevant Case Studies
The pharmacological evaluation of arylpiperazinyl Mannich bases of 1-(4-fluorobenzoyl)-3-acetyl indole demonstrated potential modulatory activity on serotonergic and dopaminergic receptors in mice . This indicates that derivatives of acetyl indoles, such as 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one, may also possess interesting biological activities worthy of further study.
Scientific Research Applications
Indole Synthesis and Derivatives
1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one belongs to the class of indole alkaloids, compounds which have garnered significant interest in organic chemistry due to their complex structures and diverse biological activities. Indole synthesis methods are pivotal for creating these compounds, including various name reactions and strategies for constructing the indole nucleus. The review by Taber and Tirunahari provides a comprehensive classification of indole syntheses, highlighting the different methods and their historical evolution, which is fundamental for advancing the synthesis of indole derivatives including 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one (Taber & Tirunahari, 2011).
Cyclodextrin Inclusion Complexes for Drug Delivery
Cyclodextrins (CDs) are cyclic oligosaccharides known for their ability to form inclusion complexes with various molecules, which is a critical property for drug delivery applications. The study by Boczar and Michalska discusses the complexation of CDs with antibiotics and antibacterial agents, focusing on improving solubility, modifying drug release profiles, and enhancing antimicrobial activity. This research is particularly relevant for the development of new drug delivery systems involving 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one as a potential guest molecule in CD complexes (Boczar & Michalska, 2022).
Environmental and Biotechnological Applications
The unique structural and chemical properties of indole derivatives make them relevant in environmental and biotechnological contexts as well. For instance, the bacterial catabolism of indole-3-acetic acid, a closely related compound, has implications for bioremediation and agricultural biotechnology. The study by Laird, Flores, and Leveau examines the gene clusters responsible for the catabolism of indole-3-acetic acid in bacteria and explores the potential applications of these gene clusters in biotechnological processes and environmental remediation (Laird, Flores & Leveau, 2020).
Pharmaceutical and Biomedical Applications
Cyclodextrin-based materials, including 1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one, have significant potential in pharmaceutical and biomedical applications. The review by van de Manakker, Vermonden, van Nostrum, and Hennink provides insights into the synthesis, properties, and applications of cyclodextrin-based polymeric materials, which are crucial for drug delivery and biomedical applications (van de Manakker, Vermonden, van Nostrum & Hennink, 2009).
Future Directions
Indole derivatives, such as “1-Acetyl-3,4-dihydrobenzo[cd]indol-5-one”, have shown promise in the discovery and development of potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .
properties
IUPAC Name |
1-acetyl-3,4-dihydrobenzo[cd]indol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-8(15)14-7-9-5-6-12(16)10-3-2-4-11(14)13(9)10/h2-4,7H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZHAWSVXMBVOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2CCC(=O)C3=C2C1=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3,4-dihydrobenz[cd]indol-5-(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

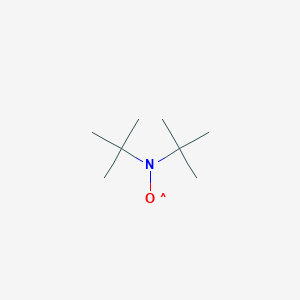
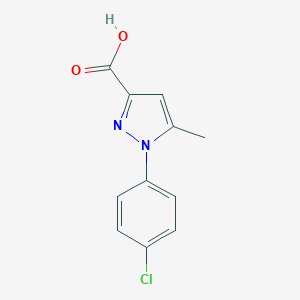
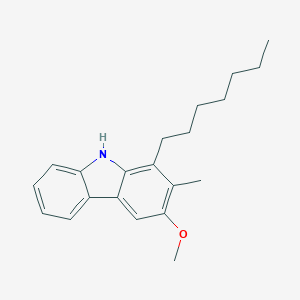
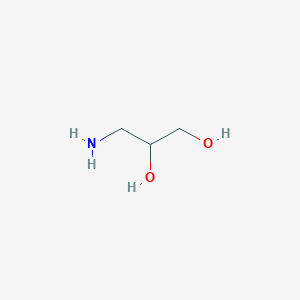
![[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate](/img/structure/B146021.png)
![3-Methylene-1-oxaspiro[3.5]nonan-2-one](/img/structure/B146025.png)
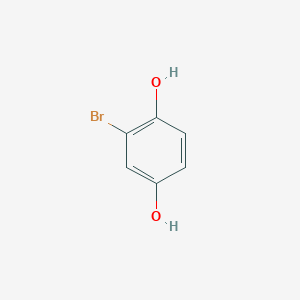
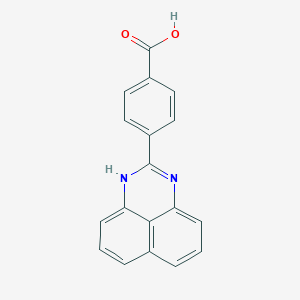
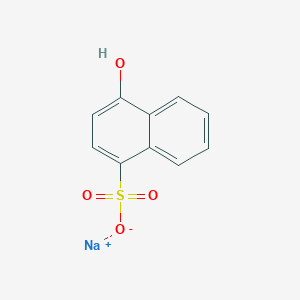
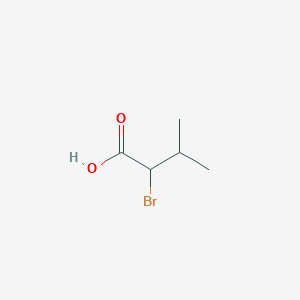
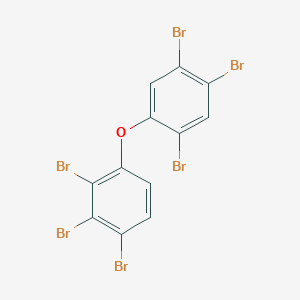
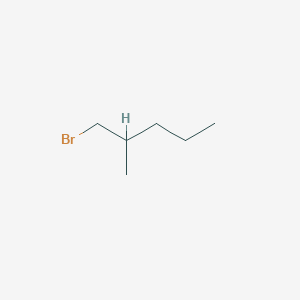
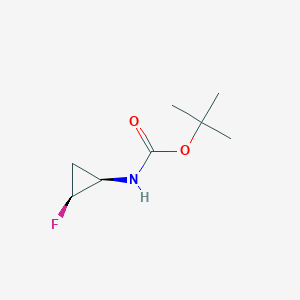
![S-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B146036.png)